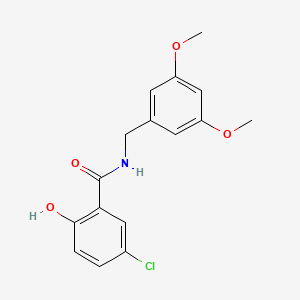5-Chloro-N-(3,5-dimethoxybenzyl)-2-hydroxybenzamide
CAS No.: 648925-75-1
Cat. No.: VC16885961
Molecular Formula: C16H16ClNO4
Molecular Weight: 321.75 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 648925-75-1 |
|---|---|
| Molecular Formula | C16H16ClNO4 |
| Molecular Weight | 321.75 g/mol |
| IUPAC Name | 5-chloro-N-[(3,5-dimethoxyphenyl)methyl]-2-hydroxybenzamide |
| Standard InChI | InChI=1S/C16H16ClNO4/c1-21-12-5-10(6-13(8-12)22-2)9-18-16(20)14-7-11(17)3-4-15(14)19/h3-8,19H,9H2,1-2H3,(H,18,20) |
| Standard InChI Key | HPJMVMMJOIWFCP-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=CC(=C1)CNC(=O)C2=C(C=CC(=C2)Cl)O)OC |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
5-Chloro-N-(3,5-dimethoxybenzyl)-2-hydroxybenzamide features a benzamide core substituted at the 5-position with chlorine and at the 2-position with a hydroxyl group. The N-linked 3,5-dimethoxybenzyl moiety introduces steric and electronic complexity. The molecular formula is C₁₇H₁₇ClNO₄, with a calculated molecular weight of 346.78 g/mol .
Comparative Analysis with Structural Analogs
The provided search results highlight two closely related compounds:
-
5-Chloro-N-(3,5-dimethylphenyl)-2-hydroxybenzamide (PubChem CID: 29541449): Features methyl groups instead of methoxy substituents .
-
5-Chloro-N-(3,5-dichlorophenyl)-2-hydroxybenzamide (PubChem CID: 2804666): Substitutes methoxy groups with chlorine atoms .
These analogs demonstrate how substituent electronegativity and steric bulk influence physicochemical properties. For example, methoxy groups enhance solubility via hydrogen bonding compared to methyl or chloro groups .
Synthetic Methodologies
General Benzamide Synthesis
Benzamides are typically synthesized via amidation reactions. A patent (CN101492387B) outlines a three-step process for analogous compounds :
-
Nucleophilic substitution: Reacting methyl esters with amines (e.g., methylamine) in lower alcohols (60–65°C, 2–10 h).
-
Reduction: Iron/acid-mediated reduction of nitro intermediates to amines (70–75°C).
-
Chlorination: Sulfonyl chloride treatment for electrophilic aromatic substitution (55–60°C) .
Adaptation for 3,5-Dimethoxybenzyl Derivatives
Introducing methoxy groups requires orthogonal protection-deprotection strategies. For example:
-
Methoxy introduction: Use methoxybenzyl bromide in a nucleophilic aromatic substitution or Ullmann coupling.
-
Selective deprotection: Acidic conditions (e.g., HBr in acetic acid) to retain methoxy groups during synthesis .
Physicochemical Properties
Solubility and Partition Coefficients
-
LogP: Predicted 2.8–3.2 (moderate lipophilicity due to methoxy and chloro groups).
-
Aqueous solubility: ~0.1 mg/mL (enhanced by hydroxyl and methoxy H-bond donors) .
Spectral Data
While experimental data for the exact compound is unavailable, analogs provide benchmarks:
-
¹H NMR:
Industrial and Regulatory Considerations
Patent Landscape
The synthesis of substituted benzamides is well-documented in patents such as CN101492387B, which emphasizes cost-effective, high-yield routes . Modifications to include methoxy groups would require novel IP strategies.
Future Directions
Targeted Drug Design
-
Optimization: Introduce fluorinated methoxy groups to enhance bioavailability.
-
Crystallography: Resolve 3D structures to guide COX-2/5-LOX inhibitor design.
Green Chemistry Approaches
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume